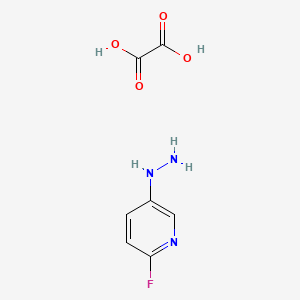
1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole is a chemical compound with a unique structure that combines an indole ring with a pyrrolidine moiety
Preparation Methods
The synthesis of 1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Synthetic Routes: One common synthetic route involves the alkylation of indole with a pyrrolidine derivative under basic conditions, followed by purification through column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Comparison with Similar Compounds
1-Methyl-3-(1-methylpyrrolidin-3-yl)-1H-indole can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-Methyl-3-pyrrolidinol and N-Methylpyrrolidine share structural similarities but differ in their functional groups and reactivity.
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-methyl-3-(1-methylpyrrolidin-3-yl)indole |
InChI |
InChI=1S/C14H18N2/c1-15-8-7-11(9-15)13-10-16(2)14-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3 |
InChI Key |
KRSFWPXOGFXIHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)


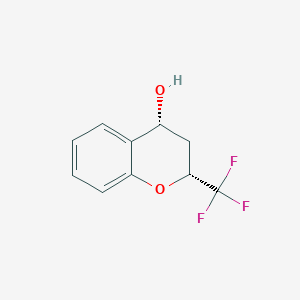


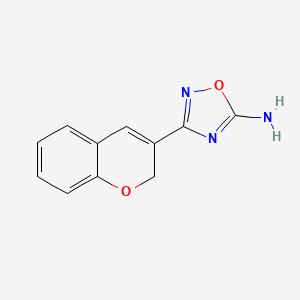
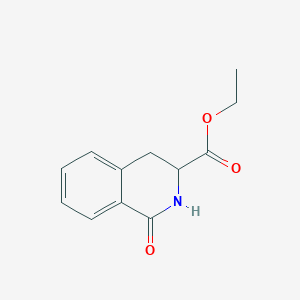
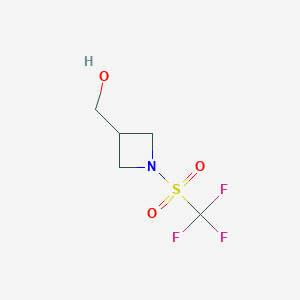

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)
